molecular formula C7H6F2OS B12866350 3,5-Difluoro-2-methoxythiophenol CAS No. 1208074-76-3

3,5-Difluoro-2-methoxythiophenol

Cat. No.: B12866350
CAS No.: 1208074-76-3
M. Wt: 176.19 g/mol
InChI Key: OTGUJVPNJNSJMN-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxythiophenol is an organic compound characterized by the presence of fluorine, methoxy, and thiophenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxythiophenol typically involves the introduction of fluorine atoms into a thiophenol structure. One common method includes the reaction of 3,5-difluorophenol with methoxy compounds under controlled conditions. The process may involve steps such as diazotization, followed by substitution reactions to introduce the methoxy group .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process involves the use of readily available raw materials and catalysts to facilitate the reactions. The conditions are optimized to achieve efficient conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-methoxythiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,5-Difluoro-2-methoxythiophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Difluoro-2-methoxythiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, influencing various biochemical pathways. The methoxy and thiophenol groups contribute to its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 3,5-Difluoro-2-methoxythiophenol is unique due to the combination of fluorine, methoxy, and thiophenol groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

1208074-76-3

Molecular Formula

C7H6F2OS

Molecular Weight

176.19 g/mol

IUPAC Name

3,5-difluoro-2-methoxybenzenethiol

InChI

InChI=1S/C7H6F2OS/c1-10-7-5(9)2-4(8)3-6(7)11/h2-3,11H,1H3

InChI Key

OTGUJVPNJNSJMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1S)F)F

Origin of Product

United States

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